molecular formula C11H11Cl2N B2891151 (7-Chloronaphthalen-1-yl)methanamine hydrochloride CAS No. 1093651-77-4

(7-Chloronaphthalen-1-yl)methanamine hydrochloride

Cat. No. B2891151
M. Wt: 228.12
InChI Key: MKPNYNYORSDRIC-UHFFFAOYSA-N
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Description

“(7-Chloronaphthalen-1-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1093651-77-4 . It has a molecular weight of 228.12 .


Molecular Structure Analysis

The IUPAC name for this compound is “(7-chloronaphthalen-1-yl)methanamine hydrochloride” and its InChI code is "1S/C11H10ClN.ClH/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10;/h1-6H,7,13H2;1H" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(7-Chloronaphthalen-1-yl)methanamine hydrochloride” is a powder at room temperature .

Scientific Research Applications

Environmental Management and Water Remediation

The study by Gültekin and Ince (2007) discusses advanced oxidation processes for treating water contaminated with endocrine disruptors, including compounds similar to (7-Chloronaphthalen-1-yl)methanamine hydrochloride. Their review focuses on the efficacy of photocatalysis with titanium dioxide for the mineralization of hazardous compounds, suggesting potential applications in environmental remediation efforts (Gültekin & Ince, 2007).

Bioresource Technology and Energy Conversion

Lecker et al. (2017) provide an overview of biological hydrogen methanation, highlighting the conversion of electrical energy into natural gas. This process involves using microorganisms to catalyze the reaction of hydrogen with carbon dioxide to produce methane, pointing towards innovative ways to store renewable energy and reduce carbon emissions (Lecker et al., 2017).

Toxicology and Environmental Health

Cummings (1997) explores the effects of methoxychlor, an environmental estrogen, on reproductive health and development. This study provides insights into how similar chlorinated compounds can disrupt endocrine function, emphasizing the importance of understanding the biological impacts of chemical pollutants (Cummings, 1997).

Environmental Monitoring and Pollutant Analysis

Sousa et al. (2018) review the monitoring of water pollutants identified by EU guidelines, including priority substances and contaminants of emerging concern. Their work underscores the need for continuous environmental surveillance to assess the presence and impact of organic pollutants, including potentially (7-Chloronaphthalen-1-yl)methanamine hydrochloride (Sousa et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(7-chloronaphthalen-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN.ClH/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPNYNYORSDRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloronaphthalen-1-yl)methanamine hydrochloride

CAS RN

1093651-77-4
Record name (7-chloronaphthalen-1-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.24 g of Triphenylphosphine and 410 μl of H2O are added to 998 mg of 1-azidomethyl-7-chloro-naphthalene in 20 ml of THF. The mixture obtained is stirred at 50° for 5 hours and solvent is evaporated. The residue obtained is acidified with aq. 1N HCl solution and extracted with EtOAc. The aq. phase obtained is basified with aq. 10% NaHCO3 solution and extracted with EtOAc. The organic phase obtained is dried and solvent is evaporated. The title compound is obtained as the free amine compound and converted to the hydrochloride salt by addition of 4M HCl solution in dioxane. Solvent is evaporated and the residue obtained is stirred with ether, the mixture obtained is filtered and the filtrate obtained is dried to yield the title compound.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
1-azidomethyl-7-chloro-naphthalene
Quantity
998 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
410 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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